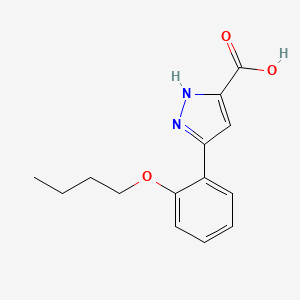

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

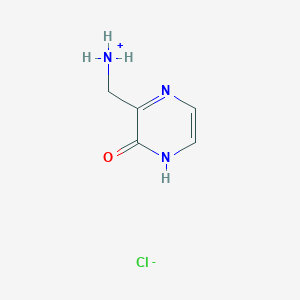

The compound “3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group . The “2-butoxyphenyl” part suggests the presence of a phenyl group with a butoxy (four-carbon alkoxy) substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Suzuki–Miyaura coupling, which is a popular method for forming carbon-carbon bonds . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But, similar compounds often participate in reactions like the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is another reaction that similar compounds might undergo .Wissenschaftliche Forschungsanwendungen

Functionalization and Theoretical Studies

Functionalization Reactions : Pyrazole derivatives have been involved in functionalization reactions to explore their chemical properties and potential applications in designing new compounds. For instance, the synthesis of pyrazole-3-carboxamides through the reaction of acid chlorides with 2,3-diaminopyridine demonstrates the versatility of pyrazole compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). These studies provide insights into the reactivity and functionalization mechanisms of pyrazole derivatives, showcasing their potential in creating a variety of chemical entities for further applications.

Theoretical Analysis : Theoretical studies, including reaction mechanism investigations, have been conducted to understand the behavior of pyrazole compounds under different conditions. Such studies aid in predicting the outcomes of reactions involving pyrazole derivatives and in designing new compounds with desired properties (Yıldırım & Kandemirli, 2006).

Materials Science and Coordination Chemistry

- Ligand Design for Metal Complexes : Pyrazole derivatives have been used as ligands to design metal complexes with unique structural and functional properties. For example, the use of 3,5-bis(4-butoxyphenyl)pyrazole derivatives in synthesizing gold(I) and palladium(II) complexes illustrates their application in creating materials with potential uses in catalysis and materials science (Claramunt et al., 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-13-7-5-4-6-10(13)11-9-12(14(17)18)16-15-11/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQCBXKHCDZQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807996.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2808002.png)

![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)

![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)